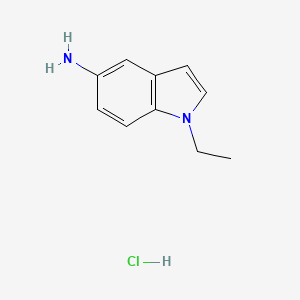

1-ethyl-1H-indol-5-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-ethylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-12-6-5-8-7-9(11)3-4-10(8)12;/h3-7H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKJOJOBKVNBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-indol-5-amine hydrochloride typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced by alkylation of the indole nitrogen using ethyl halides in the presence of a base like sodium hydride or potassium carbonate.

Amination at the 5-Position: The amine group at the 5-position can be introduced through nitration followed by reduction.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-1H-indol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogenation.

Substitution: Halogens, sulfonyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield halogenated or alkylated derivatives .

Aplicaciones Científicas De Investigación

Serotonin Receptor Agonism

One of the primary applications of 1-ethyl-1H-indol-5-amine hydrochloride is its role as an agonist for serotonin receptors, particularly the 5-HT1F receptor. This receptor is implicated in various physiological processes and disorders, including:

- Migraine Treatment : The compound has shown potential in treating migraines by activating the 5-HT1F receptor, which helps inhibit peptide extravasation linked to migraine pathophysiology .

- Psychiatric Disorders : It may also be beneficial in treating disorders associated with decreased serotonin neurotransmission, such as depression, anxiety, and panic disorders .

Anticancer Research

Recent studies have explored the modification of tamoxifen with indole derivatives, including this compound. These modifications have demonstrated enhanced anticancer properties, highlighting the compound's potential in cancer therapy . The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods, often involving the alkylation of indole derivatives. For instance, reactions involving palladium catalysts have been utilized to create modified indole compounds with improved pharmacological profiles .

Structure-Activity Relationship (SAR)

Research indicates that specific structural modifications can significantly influence the binding affinity and selectivity of these compounds towards serotonin receptors. For example:

- Substitutions on the indole ring can enhance receptor binding and selectivity for the 5-HT7 receptor .

- The introduction of different alkyl groups has been shown to optimize pharmacological activity, suggesting that careful structural design is crucial for developing effective therapeutics .

Case Study: Migraine Treatment

A notable study demonstrated that compounds similar to this compound effectively reduced migraine symptoms in animal models. The study focused on the activation of the 5-HT1F receptor, which plays a critical role in modulating pain pathways associated with migraines .

Case Study: Anticancer Activity

In another research effort, indole-modified compounds were evaluated for their anticancer efficacy. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 1-ethyl-1H-indol-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to specific biological outcomes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution at the 1-Position

The 1-position of the indole ring is a critical site for modulating physicochemical and biological properties. Key analogs include:

1-Methyl-1H-indol-5-amine Hydrochloride

- Molecular Formula : C₉H₁₁ClN₂ (MW: ~182.65 g/mol when accounting for HCl) .

- Key Difference : A methyl group replaces the ethyl group at the 1-position.

- Impact : Reduced steric bulk compared to ethyl may enhance membrane permeability but decrease lipophilicity.

1-(2-Methoxyethyl)-1H-indol-5-amine Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O (MW: 241.0 g/mol) .

- Key Difference : A 2-methoxyethyl group introduces both ether and ethyl moieties.

1-Benzyl-1H-indol-3-amine Hydrochloride

Substitution at the 5-Position vs. Other Positions

The position of the amine group significantly influences electronic properties and hydrogen-bonding capacity:

1-Ethyl-1H-indol-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃ClN₂ (MW: 196.68 g/mol) .

- Key Difference : Amine group at the 2-position instead of 4.

- Impact : Altered electronic distribution may reduce resonance stabilization, affecting stability and reactivity .

5-Methoxy-1H-indole-3-ethylamine Hydrochloride

Physicochemical Properties

- Molecular Weight : Bulky substituents (e.g., benzyl) increase molecular weight, which may limit bioavailability .

Actividad Biológica

1-ethyl-1H-indol-5-amine hydrochloride (CAS No. 1223638-10-5) is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an indole ring with an ethyl group at the nitrogen atom and an amine group at the 5-position. This unique substitution pattern influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is mediated through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The compound's specific mechanism of action may vary depending on its application but generally involves modulation of biological pathways related to disease processes.

1. Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related indole compounds against methicillin-resistant Staphylococcus aureus (MRSA) have been reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 3-substituted indole | 16 |

| 5-fluoro analogue | <0.25 |

These findings suggest that this compound may also possess similar antimicrobial efficacy, warranting further investigation.

2. Anticancer Potential

Indole derivatives are known for their anticancer activities. Studies have indicated that related compounds can induce apoptosis in various cancer cell lines. The potential for this compound to act as an anticancer agent is supported by structure–activity relationship (SAR) studies that highlight the importance of specific functional groups in enhancing cytotoxicity against cancer cells.

3. Neuroprotective Effects

Recent investigations into indole derivatives have revealed neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Compounds containing indole scaffolds have been developed as multitarget-directed ligands (MTDLs) aimed at inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, a study reported an AChE inhibitor with an IC50 value of 29.46 µM, indicating the potential for similar activity in this compound:

| Activity Type | Inhibition Value (IC50 µM) |

|---|---|

| AChE | 29.46 |

| BuChE | Not significant |

These findings suggest that this compound may contribute to cognitive enhancement by modulating cholinergic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, providing insights into their therapeutic potential:

- Antimicrobial Screening : A series of indole-imidazole compounds were screened against MRSA, revealing promising anti-MRSA activity with MIC values as low as 0.25 µg/mL. These findings underscore the relevance of indole derivatives in developing new antimicrobial agents .

- Neuroprotective Studies : Research focused on multitarget-directed ligands demonstrated that indole-based compounds can effectively inhibit key enzymes involved in AD pathology, suggesting a role for this compound in neuroprotection .

- Anticancer Investigations : A study highlighted the ability of certain indole derivatives to induce apoptosis in cancer cell lines, supporting further exploration of 1-ethyl-1H-indol-5-amino hydrochloride's anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H-indol-5-amine hydrochloride, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves sequential alkylation, reduction, and acidification steps. For example, starting with indole derivatives, ethylation can be achieved using ethyl halides under basic conditions, followed by selective reduction of nitro or cyano groups to amines. The final hydrochloride salt is formed via acidification with HCl. Characterization of intermediates often employs ¹H/¹³C NMR to confirm structural integrity and HPLC to assess purity (>98%) .

Q. Which analytical techniques are standard for confirming the identity and purity of this compound?

- Methodological Answer :

- X-ray crystallography (using programs like SHELXL ) resolves crystal structures.

- Mass spectrometry (MS) and FT-IR validate molecular weight and functional groups.

- HPLC with UV detection (e.g., C18 columns, 254 nm) quantifies purity, often requiring ≥95% for research use .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact (irritation risk: H315, H318 ).

- Work in a fume hood to prevent inhalation (H335 ).

- Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .

- Catalysis : Pd/C or Raney Ni improves reduction kinetics .

- Acidification control : Gradual HCl addition in ethanol minimizes byproducts .

- Table 1 : Optimization parameters from recent studies:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 60–70°C | +15% |

| Catalyst Loading | 5% Pd/C | +20% |

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Reproducibility checks : Repeat experiments under controlled conditions (e.g., deuterated solvent purity, temperature).

- Comparative analysis : Cross-reference with published spectra in databases like PubChem or CAS Common Chemistry .

- Computational validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and resolve ambiguities .

Q. What strategies validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC peak area changes .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions .

Q. How can researchers design experiments to explore novel applications (e.g., CNS drug development)?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify the ethyl or amine groups and test receptor binding (e.g., serotonin receptors via radioligand assays) .

- In silico screening : Perform molecular docking (AutoDock Vina) to predict target interactions .

Methodological Guidance for Research Documentation

Q. What are best practices for documenting synthetic procedures and analytical data?

- Methodological Answer :

- Detailed logs : Record reaction parameters (time, temperature, solvent ratios) and deviations.

- Raw data archiving : Include uncropped spectra and HPLC chromatograms with baseline resolution.

- Statistical reporting : Use RSD (%) for replicate analyses and error bars in graphs .

Q. How should researchers critically evaluate literature data on this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.